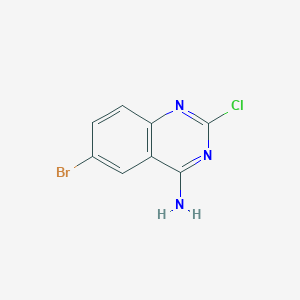

6-Bromo-2-chloroquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(11)13-8(10)12-6/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTBGOKOHKYWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365041 | |

| Record name | 6-bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111218-89-4 | |

| Record name | 6-bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-chloroquinazolin-4-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of pharmacologically active molecules. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the experimental design, reflecting field-proven insights for researchers and drug development professionals.

Quinazoline derivatives are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents.[1][2] Their versatile biological activities include roles as anti-inflammatory, anti-cancer, and antiviral agents.[1] Specifically, substituted quinazolin-4-amine scaffolds are crucial for designing potent kinase inhibitors, which are vital in oncology research.[3] this compound serves as a pivotal building block, offering multiple reaction sites for diversification and the synthesis of targeted molecular libraries. This guide details a reliable three-step synthesis from commercially available starting materials.

Retrosynthetic Analysis and Strategy

The overall synthetic strategy is to first construct the bicyclic quinazoline-2,4-dione core, followed by functionalization through chlorination, and finally, a regioselective amination to install the desired amine group at the C4 position. The bromine atom at the C6 position is carried through the synthesis from the initial starting material.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Quinazoline Core via Cyclocondensation

Objective: To construct the 6-bromoquinazoline-2,4(1H,3H)-dione ring system from 2-amino-5-bromobenzoic acid.

The foundational step in this pathway is the formation of the heterocyclic quinazoline core. The most direct approach involves the condensation of an anthranilic acid derivative with a one-carbon synthon.

Selection of Starting Material & Reagent: 2-Amino-5-bromobenzoic acid is an ideal and commercially available starting material that incorporates the required C6-bromo substituent from the outset.[4] For the cyclization, urea serves as a safe, inexpensive, and effective source of the two nitrogen atoms and one carbon atom required to form the pyrimidinedione portion of the quinazoline ring. This reaction is a well-established method for creating the quinazolin-2,4-dione scaffold.[3]

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on one of the carbonyl carbons of urea, eliminating ammonia. This is followed by an intramolecular cyclization, where the carboxylic acid group reacts with the remaining urea nitrogen, leading to the formation of the stable, six-membered heterocyclic ring after dehydration. The high temperature is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromobenzoic acid (21.6 g, 0.1 mol) and urea (30.0 g, 0.5 mol).

-

Reaction Execution: Heat the solid mixture in an oil bath. The temperature should be gradually raised to 190-200 °C. The mixture will melt, and the evolution of ammonia gas will be observed.

-

Reaction Monitoring & Work-up: Maintain the temperature for 4-5 hours, or until the gas evolution ceases. The progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction mixture to cool to room temperature, upon which it will solidify.

-

Purification: Add 100 mL of a 1 M sodium hydroxide solution to the flask and heat to dissolve the solid. Treat the hot solution with activated charcoal, and then filter it through celite. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 80 °C.

Part 2: Dichlorination of the Quinazoline Core

Objective: To convert the hydroxyl groups of the dione tautomer into chlorides, yielding the key intermediate, 6-bromo-2,4-dichloroquinazoline.

With the quinazoline core assembled, the next critical step is to activate the C2 and C4 positions for subsequent nucleophilic substitution. This is achieved by converting the dione into a dichloro derivative.

Reagent Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][5] It is a powerful dehydrating and chlorinating agent that efficiently converts the amide/enol functionalities of the quinazolin-dione into the corresponding chloro substituents. The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylformamide (DMF), can accelerate the reaction.[6]

Mechanism Insight: The reaction involves the phosphorylation of the carbonyl oxygen atoms by POCl₃, forming a highly reactive intermediate. This is followed by the nucleophilic attack of chloride ions, displacing the phosphate leaving group and resulting in the formation of the aromatic 6-bromo-2,4-dichloroquinazoline. The reaction is driven by the formation of stable phosphorus byproducts.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

-

Reagent Setup: In a fume hood, charge a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube with 6-bromoquinazoline-2,4(1H,3H)-dione (12.1 g, 0.05 mol).

-

Reaction Execution: Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the flask, followed by the dropwise addition of N,N-diisopropylethylamine (1 mL).

-

Heating and Monitoring: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the purified 6-bromo-2,4-dichloroquinazoline.

Part 3: Regioselective C4 Amination

Objective: To selectively substitute the C4-chloro group with an amino group to yield the final product.

The final step of the synthesis is a nucleophilic aromatic substitution (SNAr) to install the C4-amine. The inherent electronic properties of the dichloroquinazoline system allow for a highly regioselective reaction.

Strategic Consideration: Regioselectivity The C4 position of the 2,4-dichloroquinazoline is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This enhanced reactivity is due to greater stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atom (N3). This allows for selective substitution at C4 under controlled conditions.

Reagent and Conditions: A solution of ammonia in an alcohol, such as isopropanol or ethanol, provides the nucleophile. Conducting the reaction at a slightly elevated temperature ensures a reasonable reaction rate without promoting substitution at the less reactive C2 position.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: Suspend 6-bromo-2,4-dichloroquinazoline (8.2 g, 0.03 mol) in 100 mL of isopropanol in a sealed pressure vessel.

-

Reaction Execution: Cool the suspension in an ice bath and bubble ammonia gas through the mixture for 30 minutes, or add a 7 M solution of ammonia in methanol (2 equivalents).

-

Heating and Monitoring: Seal the vessel and heat the mixture to 50-60 °C for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: After cooling the reaction vessel to room temperature, vent it carefully. Reduce the solvent volume under reduced pressure.

-

Isolation: The product will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold isopropanol, followed by diethyl ether. Dry the product under vacuum to obtain this compound. This procedure is reported to yield approximately 85%.[7]

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |

| 1 | 2-Amino-5-bromobenzoic Acid | Urea | None (Melt) | 190-200 | ~85-95% |

| 2 | 6-Bromoquinazoline-2,4-dione | POCl₃, DIPEA (cat.) | POCl₃ | 110-115 | ~80-90% |

| 3 | 6-Bromo-2,4-dichloroquinazoline | Ammonia | Isopropanol | 50-60 | ~85%[7] |

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. The methodology relies on common reagents and well-understood chemical transformations, beginning with the cyclocondensation of 2-amino-5-bromobenzoic acid, followed by a robust chlorination protocol, and culminating in a highly regioselective amination. Each step is designed for high yield and purity, delivering a crucial chemical intermediate for applications in medicinal chemistry and drug discovery.

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. lookchem.com [lookchem.com]

Physicochemical properties of 6-Bromo-2-chloroquinazolin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Understanding the core physicochemical characteristics of this compound is therefore critical for researchers engaged in the synthesis, screening, and development of novel therapeutic agents. This document details the compound's structural attributes, core properties, and presents a series of validated experimental protocols for its characterization. It is designed to serve as a practical resource for scientists in academic and industrial research settings.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored due to their diverse and potent biological activities.[1][3] The specific compound, this compound, incorporates several key structural features that modulate its chemical behavior and potential biological targets: a bromine atom at position 6, a reactive chlorine atom at position 2, and an amine group at position 4. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution.[5] This guide provides the foundational physicochemical data and analytical methodologies required to effectively utilize this compound in research and development.

Molecular Structure and Core Properties

The structural integrity and physicochemical profile of a compound are the primary determinants of its behavior in both chemical and biological systems. Below are the key identifiers and properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN₃ | [6] |

| Molecular Weight | 258.5 g/mol | [6] |

| Exact Mass | 256.93554 Da | [7] |

| Appearance | Solid (form may vary by supplier) | [8] |

| Boiling Point | 369.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.841 g/cm³ (Predicted) | [7] |

| pKa | 3.65 ± 0.30 (Predicted) | [7] |

| LogP (XLogP3) | 3.0 | [7] |

| Refractive Index | 1.748 (Predicted) | [7] |

| Vapor Pressure | 1.16E-05 mmHg at 25°C (Predicted) | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 0 | [7] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [6][7] |

| CAS Number | 111218-89-4 | [6][7][9] |

Note: Many of the listed values are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Purification Workflow

The synthesis of quinazoline derivatives often begins with substituted anthranilic acids.[1][10] A plausible and efficient pathway for synthesizing this compound involves the cyclization of 5-bromoanthranilonitrile with a chlorinating agent, followed by amination. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Protocol 3.1: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.

Rationale: This method effectively removes impurities that have different solubility profiles from the target compound in a chosen solvent system. The process of slow crystal formation typically excludes foreign molecules from the growing crystal lattice.

Step-by-Step Methodology:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be determined and compared to the initial crude product to assess purity.[1][11]

Physicochemical Characterization: Experimental Protocols

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following are standard protocols for the analysis of this compound.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques used to determine the precise molecular structure by mapping the carbon and hydrogen framework. Chemical shifts, coupling constants, and integration values provide definitive evidence of the compound's identity.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals would include distinct aromatic protons on the quinazoline ring and a signal for the C4-amine protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This will show signals for each unique carbon atom in the molecule, including the halogen-substituted carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific atoms in the structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Background Scan: Perform a background scan of the empty sample holder or pure KBr to subtract atmospheric and instrumental interferences.

-

Sample Scan: Scan the prepared sample over the typical range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify characteristic absorption bands. For this compound, key peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic system (~1500-1650 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.[12]

Protocol 4.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution MS can confirm the molecular formula. The isotopic pattern is particularly informative for compounds containing bromine and chlorine.[1][2]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Ionization: Ionize the sample in the source (e.g., ESI+ to observe [M+H]⁺).

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak [M]⁺ or pseudomolecular ion peak [M+H]⁺. Critically, look for the characteristic isotopic pattern of a compound containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This unique pattern provides strong evidence for the presence of both halogens.

Protocol 4.4: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.

-

Method Development: Select a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution into the HPLC system.

-

Detection: Monitor the column eluent using a UV detector at a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).

-

Data Analysis: Analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.

-

C2-Position: The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes it a versatile handle for introducing a wide variety of substituents (e.g., amines, alcohols, thiols) to build molecular diversity.[5]

-

C4-Amine: The primary amine at the C4 position can act as a nucleophile or be functionalized further, for example, through acylation or alkylation.

-

Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6][7] It is likely sensitive to strong acids, bases, and oxidizing agents. Long-term stability studies are recommended for drug development applications.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, including its molecular weight, predicted pKa and LogP, and key reactive sites, provide a solid foundation for its use in medicinal chemistry. The experimental protocols detailed in this guide offer a systematic approach to verify its identity, purity, and characteristics, ensuring the generation of reliable and reproducible data in a research setting. Adherence to these standardized methods is crucial for advancing the discovery and development of next-generation quinazoline-based therapeutics.

References

- 1. mediresonline.org [mediresonline.org]

- 2. article.scirea.org [article.scirea.org]

- 3. researchgate.net [researchgate.net]

- 4. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. achmem.com [achmem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. cynorlaboratories.com [cynorlaboratories.com]

- 9. This compound - CAS:111218-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. article.scirea.org [article.scirea.org]

- 11. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

The Strategic deployment of 6-Bromo-2-chloroquinazolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, particularly in oncology. Among its many derivatives, 6-bromo-2-chloroquinazolin-4-amine has emerged as a pivotal building block for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound. We will explore its role in the construction of targeted therapies, detailing the critical chemical transformations and the underlying structure-activity relationships (SAR) that drive its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Quinazoline Core in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in drug discovery, most notably for its ability to mimic the adenine ring of ATP and competitively inhibit the function of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core, underscoring the scaffold's clinical significance.[2][3]

The strategic importance of this compound lies in its pre-functionalized nature, offering three distinct points for chemical modification. The 4-amino group serves as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket. The 2-chloro and 6-bromo substituents provide orthogonal handles for introducing additional functionalities through various cross-coupling and nucleophilic substitution reactions. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a multi-step process that begins with commercially available 5-bromoanthranilic acid. The following protocol outlines a reliable and scalable route to this key intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

A mixture of 5-bromoanthranilic acid and formamide is heated at 150°C for 16 hours.[4][5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with isopropanol and dried to yield 6-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline

To a stirred mixture of 6-bromoquinazolin-4(3H)-one in a suitable solvent like toluene, phosphoryl chloride (POCl₃) is added, along with a catalytic amount of DMF.[6][7] The reaction mixture is refluxed for 5 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-cold water. The product is extracted with an organic solvent such as chloroform, washed, dried, and concentrated to give 6-bromo-4-chloroquinazoline.[6]

Step 3: Synthesis of 6-Bromo-4-azidoquinazoline

This step is an intermediate transformation to facilitate the introduction of the 4-amino group.

6-Bromo-4-chloroquinazoline is reacted with sodium azide in a polar aprotic solvent like DMF at room temperature. The reaction is typically complete within a few hours. The product, 6-bromo-4-azidoquinazoline, can be isolated by precipitation upon addition of water.

Step 4: Synthesis of this compound

The 4-azido group is then reduced to the primary amine. A common method involves the use of a reducing agent such as stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. The resulting this compound is then isolated and purified, typically by recrystallization or column chromatography.

Chemical Reactivity and Strategic Functionalization

The utility of this compound as a building block stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C6 position can be selectively functionalized using a variety of modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. This reaction is typically performed by heating the quinazoline core with a primary or secondary amine, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This transformation is crucial for installing moieties that can interact with solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The C6-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] In the context of this compound, this reaction is used to introduce aryl or heteroaryl groups at the C6 position. These extended aromatic systems can form additional interactions within the ATP-binding pocket or modulate the pharmacokinetic properties of the molecule.

Exemplary Protocol: Suzuki-Miyaura Coupling of 6-Bromo-N-substituted-quinazolin-4-amine [11]

-

Materials:

-

6-Bromo-N-substituted-quinazolin-4-amine (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

-

Sodium carbonate (2.0 equiv)

-

DMF (solvent)

-

-

Procedure:

-

To a solution of the 6-bromo-N-substituted-quinazolin-4-amine in DMF, add the aryl boronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture in a microwave reactor at 150°C for 1 hour.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position of the quinazoline core, providing access to a diverse chemical space for SAR exploration.

Exemplary Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline (Adaptable for Quinazoline) [12]

-

Materials:

-

6-Bromo-2-chloroquinoline (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

XPhos (6 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M solution in THF)

-

Anhydrous dioxane (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

-

Add anhydrous dioxane via syringe.

-

Add the LHMDS solution dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 100°C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The strategic functionalization of the this compound core has been instrumental in the development of potent and selective kinase inhibitors, particularly targeting the ErbB family of receptors (EGFR, HER2).

Targeting the EGFR/HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[2][15] Dual inhibitors of EGFR and HER2, such as Lapatinib, have shown significant clinical benefit.[16]

Caption: EGFR/HER2 signaling and inhibition by quinazoline-based drugs.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-anilinoquinazoline derivatives have provided a clear rationale for the importance of substitutions at the C6 position. The introduction of various groups at this position can significantly impact the inhibitory activity against EGFR and HER2.

| Compound ID | C6-Substituent | C4-Anilino Substituent | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | Reference |

| Erlotinib | -H | 3-ethynyl | 0.002 | 0.49 | [2] |

| Lapatinib | 5-(2-methylsulfonylethylaminomethyl)furan-2-yl | 3-chloro-4-(3-fluorobenzyloxy) | 0.011 | 0.009 | [2] |

| Compound 21 | 4-(trifluoromethyl)salicyl | 3-chloro-4-fluoro | 0.12 | 0.096 | [2] |

| Compound 19 | N-Boc-glycine | 3-bromo | 0.0032 | - | [1] |

The data clearly indicates that large, flexible, and polar side chains at the C6 position are well-tolerated and can lead to potent dual inhibition of EGFR and HER2, as exemplified by Lapatinib. The furan-containing side chain of Lapatinib occupies a solvent-exposed region of the active site, contributing to its high affinity. The work by Hou et al. and Zheng et al. further demonstrates that even complex amide and amino acid-based substituents at the C6 position can result in nanomolar potency against EGFR.[1][4] This highlights the strategic value of the C6-bromo handle on the starting material for exploring a wide range of chemical diversity to optimize inhibitor properties.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a systematic and modular approach to the synthesis of complex molecules, particularly potent kinase inhibitors. The well-established and high-yielding protocols for its synthesis, coupled with the selective reactivity of its chloro and bromo substituents, provide a robust platform for drug discovery. The demonstrated success of C6-substituted quinazolines in targeting key oncogenic drivers like EGFR and HER2 validates the strategic importance of this intermediate. As the demand for more selective and potent targeted therapies continues to grow, the utility of this compound as a core scaffold is poised to expand, enabling the development of the next generation of precision medicines.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

Spectral Characterization of 6-Bromo-2-chloroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics, particularly in oncology. Its rigid, heterocyclic framework provides a versatile scaffold for the design of kinase inhibitors and other targeted agents. The precise functionalization of this core is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Understanding the detailed molecular structure, confirmed through rigorous spectroscopic analysis, is therefore a critical and non-negotiable step in the development of any novel quinazoline-based drug candidate. This guide provides an in-depth analysis of the spectral data for a key intermediate, 6-Bromo-2-chloroquinazolin-4-amine, offering researchers a comprehensive reference for its structural elucidation.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, presented below, dictates the expected outcomes of various spectroscopic techniques. The strategic placement of the bromo, chloro, and amine substituents on the quinazoline core creates a unique electronic environment, which is reflected in its NMR, IR, and mass spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While a definitive experimental spectrum for this specific molecule is not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons and the amine group. The solvent of choice for such a compound would typically be DMSO-d₆, which can solubilize the molecule and allow for the observation of exchangeable amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.3 | d | ~9.0 | Deshielded by the adjacent nitrogen (N1) and the electron-withdrawing effect of the bromine at C6. |

| H-7 | ~7.8 | dd | J ≈ 9.0, 2.0 | Influenced by ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | ~7.5 | d | ~2.0 | Exhibits a smaller meta coupling to H-7. |

| -NH₂ | ~7.0-8.0 | br s | - | Broad signal due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift is concentration and temperature dependent. |

Expert Insight: The downfield shift of H-5 is a characteristic feature of the quinazoline ring system. The bromine at the 6-position will have a significant deshielding effect on the adjacent protons, H-5 and H-7, through inductive effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the overall aromatic system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 | Attached to electronegative chlorine and two nitrogen atoms. |

| C-4 | ~160 | Bonded to the exocyclic amine and two nitrogen atoms within the ring, resulting in a significant downfield shift. |

| C-4a | ~120 | Bridgehead carbon with a moderate chemical shift. |

| C-5 | ~128 | Aromatic carbon adjacent to the electron-withdrawing bromine. |

| C-6 | ~118 | Directly bonded to bromine, leading to a shielded (upfield) shift due to the heavy atom effect, yet influenced by the overall electron-poor nature of the ring. |

| C-7 | ~135 | Aromatic methine carbon. |

| C-8 | ~115 | Aromatic methine carbon, typically upfield in quinazoline systems. |

| C-8a | ~152 | Bridgehead carbon adjacent to a nitrogen atom. |

Trustworthiness Check: These predicted chemical shifts are derived from comparative analysis of similar substituted quinazolines. For instance, the chemical shifts for the carbon atoms of the bromo-substituted ring are informed by data from related 6-bromoquinazolinone derivatives.[1][2][3]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the primary amine and the C=N and C=C bonds of the quinazoline core.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium | Confirms the presence of the primary amine (-NH₂). Two distinct bands are expected.[4] |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic of the aromatic protons on the quinazoline ring. |

| C=N Stretch | 1620-1570 | Strong | Indicates the imine functionality within the heterocyclic ring. |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong | Corresponds to the vibrations of the carbon-carbon bonds in the aromatic system. |

| N-H Bend | 1650-1580 | Medium | Another key indicator of the primary amine.[4] |

| C-Cl Stretch | 800-600 | Strong | Confirms the presence of the chloro substituent. |

| C-Br Stretch | 600-500 | Medium-Strong | Indicates the bromo substituent. |

Experimental Causality: The use of a solid-state sampling method, such as KBr pellet or ATR, is standard for obtaining the IR spectrum of a solid compound like this. The choice between them often depends on the amount of sample available and the desired resolution.

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and providing insights into the structural components through fragmentation analysis.

Expected Molecular Ion Peaks

The presence of bromine and chlorine, both of which have significant isotopic abundances, will result in a characteristic pattern for the molecular ion peak.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This will lead to a cluster of molecular ion peaks:

-

M⁺ (C₈H₅⁷⁹Br³⁵ClN₃): m/z ~257

-

[M+2]⁺: m/z ~259 (contributions from C₈H₅⁸¹Br³⁵ClN₃ and C₈H₅⁷⁹Br³⁷ClN₃)

-

[M+4]⁺: m/z ~261 (C₈H₅⁸¹Br³⁷ClN₃)

The relative intensities of these peaks provide a definitive signature for a compound containing one bromine and one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Expert Rationale: The initial loss of a chlorine or bromine radical is a common fragmentation pathway for halogenated compounds. Subsequent loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring is also highly probable. The stability of the quinazoline ring system suggests that the molecular ion peak will be relatively intense.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following protocols are designed to ensure data integrity and reproducibility.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₈H₅BrClN₃ species.

Conclusion: A Foundation for Further Development

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. For researchers in drug development, this detailed understanding is not merely an academic exercise; it is the bedrock upon which all subsequent biological and pharmacological studies are built. The predictive nature of this analysis, grounded in the established principles of spectroscopy and data from analogous compounds, offers a reliable reference for the characterization of this and other similarly substituted quinazoline intermediates.

References

The In-Vitro Cytotoxicity of 6-Bromo-Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity. This inherent versatility has rendered it a cornerstone in the development of targeted cancer therapies. The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the cytotoxic potential of these derivatives, a phenomenon attributed to favorable alterations in their electronic and hydrophobic properties. This guide provides an in-depth exploration of the in-vitro cytotoxicity of 6-bromo-quinazoline derivatives, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of oncology.

The Rationale for Targeting Kinase Signaling in Cancer with 6-Bromo-Quinazoline Derivatives

Uncontrolled cellular proliferation, a hallmark of cancer, is often driven by the aberrant activity of protein kinases. These enzymes play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival. Among the most critical of these are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[1][2][3] Overexpression or mutation of these receptors can lead to a cascade of downstream signaling events that promote tumorigenesis.[2][4]

6-Bromo-quinazoline derivatives have emerged as potent inhibitors of these key oncogenic drivers. Their mechanism of action primarily involves competitive binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] This targeted inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells. Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have already been approved by the FDA for cancer treatment, validating the therapeutic potential of this chemical class.[6]

The EGFR Signaling Cascade: A Primary Target

The EGFR signaling pathway is a complex network that regulates a multitude of cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins. This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[1][7][8][9] The inhibitory action of 6-bromo-quinazoline derivatives at the apex of this cascade effectively shuts down these pro-survival signals.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. atcc.org [atcc.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. proteopedia.org [proteopedia.org]

The 6-Bromo-4-Aminoquinazoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Within this class, 6-bromo-4-aminoquinazoline derivatives have emerged as a particularly fruitful area of investigation, leading to the development of potent inhibitors for critical therapeutic targets, especially in oncology. The strategic placement of the bromine atom at the 6-position and an amino group at the 4-position creates a privileged core structure that has been extensively optimized. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, offering field-proven insights into the chemical causality behind experimental choices and therapeutic applications.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a structural motif present in numerous bioactive compounds, including FDA-approved drugs.[1][2] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. The 4-aminoquinazoline framework, in particular, has been instrumental in the development of kinase inhibitors.[3] Marketed anticancer drugs like Gefitinib, Erlotinib, and Lapatinib feature this core, highlighting its significance in targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1]

The introduction of a bromine atom at the 6-position has been shown to enhance the biological activity of many quinazoline derivatives.[1][4] This halogen substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[1]

The Synthetic Keystone: Accessing the 6-Bromo-4-Aminoquinazoline Core

The reliable synthesis of the 6-bromo-4-aminoquinazoline scaffold is paramount for extensive SAR studies. The most common and efficient strategy begins with 5-bromoanthranilic acid. This precursor undergoes cyclization and subsequent chemical modifications to yield the key intermediate, 6-bromo-4-chloroquinazoline. The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr) with a wide array of primary and secondary amines, providing access to a diverse library of 4-amino-substituted derivatives.[5][6]

Foundational Synthesis Workflow

Caption: General synthetic route to 6-bromo-4-aminoquinazoline derivatives.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-4-aminoquinazolines is exquisitely sensitive to the nature and position of substituents on the quinazoline core and the 4-amino moiety. The following sections dissect the SAR at each key position, with a primary focus on anticancer activity mediated through kinase inhibition.

The Crucial Role of the 4-Anilino Moiety

For kinase inhibition, particularly against EGFR, the 4-position is almost invariably substituted with an aniline ring (a 4-anilinoquinazoline). This aniline fragment plays a critical role in anchoring the inhibitor within the ATP-binding pocket of the kinase.

-

Substitution Pattern: Electron-withdrawing groups (EWGs) on the aniline ring are generally advantageous for potent inhibitory activity.[7] Substitutions at the meta and para positions of the aniline ring are often well-tolerated and can be used to fine-tune activity and selectivity.

-

Key Examples:

-

A 3-chloro or 3-bromo substituent on the aniline ring often confers potent activity.[8]

-

A 3-bromo-aniline derivative bearing an N-Boc glycine residue at the 6-position of the quinazoline showed potent EGFR inhibition (IC50 = 3.2 nM).[7]

-

A compound with a 3-fluoro substitution on the phenyl moiety at the 4-position demonstrated stronger cytotoxic activity against MCF-7 and SW480 cancer cell lines than the standard drug cisplatin.[9]

-

The Influence of the 6-Bromo Substituent

The bromine atom at the 6-position is a key feature that often enhances potency. Studies have consistently shown that the presence of a halogen at this position can improve anticancer effects.[1] This is attributed to favorable interactions within the hydrophobic regions of the kinase active site and its influence on the overall electronic character of the scaffold.

-

Hydrophobic Interactions: The 6-position extends into a hydrophobic pocket in the EGFR active site, and the bromo group effectively occupies this space.

-

Comparison: In studies comparing various 6-substituted quinazolines, bromo derivatives frequently exhibit superior cytotoxic and kinase inhibitory activity compared to unsubstituted or dimethyl analogues.[8]

Exploring Diversity at the 2-Position

The 2-position of the quinazoline ring offers another vector for modification to modulate activity, selectivity, and physicochemical properties.

-

Small Alkyl/Aryl Groups: Small, hydrophobic groups are generally tolerated. For instance, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been explored as multi-tyrosine kinase inhibitors.[7]

-

Thio-substituents: Derivatives with a thio-benzyl moiety at the 2-position have been designed to enhance electronic and hydrophobic interactions with the target enzyme's active site.[1]

-

Impact on Activity: In one study, a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-ones were synthesized. The nature of the S-substituent significantly impacted cytotoxicity, with an aliphatic linker proving most potent against MCF-7 and SW480 cell lines.[1][2]

Biological Activity and Therapeutic Potential

The 6-bromo-4-aminoquinazoline scaffold has demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity: Kinase Inhibition

The primary mechanism of anticancer action for this class of compounds is the inhibition of protein kinases that are crucial for tumor cell proliferation and survival.[10]

-

EGFR Inhibition: Many derivatives are potent inhibitors of EGFR. They act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling through pathways like PI3K/Akt and RAS/MAPK.[11]

-

PI3K Inhibition: The PI3K/Akt signaling pathway is frequently dysregulated in cancer.[12] Several 4-aminoquinazoline derivatives have been identified as potent PI3K inhibitors, with some showing selectivity for specific isoforms like PI3Kα.[12][13]

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling cascade and the point of inhibition.

Quantitative SAR Data

The following table summarizes the cytotoxic activity of representative 6-bromo-4-aminoquinazoline derivatives against various cancer cell lines.

| Compound ID | R (Substitution at C4-Anilino) | R' (Substitution at C2) | Cell Line | IC₅₀ (µM) | Reference |

| Cmpd 1 | 3-Fluoro | H | MCF-7 | 0.53 | [9] |

| Cmpd 1 | 3-Fluoro | H | SW480 | 1.95 | [9] |

| Cmpd 2 | H | 2-(Thio-aliphatic linker) | MCF-7 | 15.85 | [1][2] |

| Cmpd 2 | H | 2-(Thio-aliphatic linker) | SW480 | 17.85 | [1][2] |

| Cmpd 3 | 4-Bromo-phenylethylidene-hydrazinyl | Pyridin-3-yl | MDA-MB-231 | Potent | [7] |

| Cmpd 4 | 3-Bromo | N-Boc glycine (at C6) | HepG2 | 8.3 | [7] |

Note: The table presents a selection of data to illustrate SAR trends. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols for Evaluation

The biological evaluation of 6-bromo-4-aminoquinazoline derivatives relies on standardized in vitro assays to determine their cytotoxic effects and target engagement.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is a primary screening method for anticancer compounds.[14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO) and blanks (medium only).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[16]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound against a specific protein kinase by measuring ATP consumption.[17]

Materials:

-

Purified recombinant kinase (e.g., EGFR, PI3Kα)

-

Kinase-specific substrate

-

Test compound

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by further dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[17]

-

Kinase Reaction Setup: Add diluted test compound or vehicle control to the wells of the assay plate.

-

Reaction Initiation: Add a mixture of the kinase and its substrate, followed by the addition of ATP solution to start the reaction. The final ATP concentration should be near the Km for the specific kinase.[17]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[17]

-

Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

-

Luminescence Generation: Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 10 minutes.[17]

-

Data Acquisition: Measure the luminescence signal using a plate reader and calculate the IC₅₀ value.[17]

Conclusion and Future Perspectives

The 6-bromo-4-aminoquinazoline scaffold is a validated and highly tractable starting point for the design of potent kinase inhibitors and other therapeutic agents. The structure-activity relationships discussed herein highlight the importance of specific substitutions: a 6-bromo group for enhanced potency, a 4-anilino moiety (often with meta-EWGs) for kinase pocket anchoring, and diverse functionalities at the 2-position for fine-tuning activity and properties.

Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, exploring novel substitutions to overcome drug resistance mechanisms (such as the T790M mutation in EGFR), and expanding the therapeutic applications of this versatile scaffold beyond oncology into areas like inflammatory and infectious diseases. The foundational principles of SAR established for this core will continue to guide medicinal chemists in the rational design of next-generation therapeutics.

References

- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Strategic Suzuki Coupling for the Synthesis of Novel 6-Aryl-2-chloroquinazolin-4-amines

Introduction: The Strategic Value of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] Quinazoline and quinazolinone derivatives, for instance, are privileged scaffolds found in a variety of approved drugs for treating conditions ranging from cancer to hypertension.[4] The ability to selectively introduce molecular diversity at specific positions on the quinazoline core is therefore of paramount importance in drug discovery and development.

This application note provides a detailed experimental protocol for the selective Suzuki coupling of 6-Bromo-2-chloroquinazolin-4-amine. The presence of two different halogen atoms on the quinazoline ring presents an opportunity for chemoselective functionalization. By carefully selecting the reaction conditions, we can exploit the differential reactivity of the C-Br and C-Cl bonds to achieve site-selective arylation at the C6 position.

Understanding the Reaction: Mechanism and Selectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

The Catalytic Cycle

The reaction mechanism can be broken down into three key steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[6] The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[2]

Achieving Selectivity: C-Br vs. C-Cl

The selective functionalization of this compound hinges on the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds in the oxidative addition step. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: C-I > C-Br >> C-Cl.[8][9] This difference in bond dissociation energies allows for the preferential activation of the C-Br bond at the 6-position over the more robust C-Cl bond at the 2-position.

However, it is noteworthy that the electronic environment of the quinazoline ring can influence the reactivity of the C-Cl bond. The nitrogen atoms in the ring can activate the C2 and C4 positions, making the C-Cl bond more susceptible to nucleophilic attack.[9] Therefore, the choice of palladium catalyst and, critically, the associated ligands is crucial for ensuring high selectivity for the C6 position.[10] For this protocol, we will utilize a catalyst system known to favor the coupling of aryl bromides in the presence of aryl chlorides.

Experimental Protocol

This protocol provides a step-by-step guide for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Arylboronic Acid | ≥97% | Commercially Available | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |

| Deionized Water | Degas before use. | ||

| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |

| Brine (Saturated NaCl solution) | For workup. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Celite® | For filtration. | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and anhydrous sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinazoline substrate should be approximately 0.1 M.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-16 hours).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.[11]

-

Transfer the filtrate to a separatory funnel and add water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts and wash with brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-chloroquinazolin-4-amine product.[11]

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Perform the reaction under a strict inert atmosphere. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |

| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Ensure efficient stirring. |

| Dehalogenation of starting material | This can be caused by impurities or side reactions with the solvent or base.[12] Ensure all reagents and solvents are pure. | |

| Protodeboronation of boronic acid | Minimize reaction time once the starting material is consumed. Avoid overly harsh basic conditions or prolonged heating.[12] | |

| Lack of Selectivity | Reaction temperature is too high | Lower the reaction temperature to favor the more reactive C-Br bond. |

| Inappropriate catalyst/ligand | While Pd(dppf)Cl₂ is generally effective, other catalysts with bulky electron-rich phosphine ligands may offer higher selectivity.[10] |

Conclusion

This application note provides a robust and reliable protocol for the selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and employing carefully selected reaction conditions, researchers can efficiently synthesize a diverse library of 6-aryl-2-chloroquinazolin-4-amine derivatives. These compounds serve as valuable intermediates for further functionalization at the C2 position, opening avenues for the discovery of novel therapeutic agents.

References

- 1. byjus.com [byjus.com]

- 2. mt.com [mt.com]

- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Yoneda Labs [yonedalabs.com]

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinazolin-4-amine

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved therapeutics, including kinase inhibitors like Lapatinib and Gefitinib. The ability to selectively functionalize the quinazoline ring at specific positions is paramount for generating molecular diversity and optimizing pharmacological properties in drug discovery programs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone methodology for the formation of carbon-nitrogen (C-N) bonds, prized for its broad substrate scope and functional group tolerance.[1][2]

This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 6-Bromo-2-chloroquinazolin-4-amine. This substrate presents a common challenge in synthetic chemistry: the presence of two different halogen atoms with distinct reactivities. The primary objective is to achieve selective amination at the C6-Brorno position while preserving the C2-Chloro substituent for subsequent diversification, a crucial sequence in the synthesis of complex molecules like Lapatinib.[3][4] This guide will delve into the mechanistic principles governing this selectivity, provide optimized protocols derived from closely related systems, and offer practical insights for researchers in organic synthesis and drug development.

Mechanistic Rationale: Achieving Chemoselectivity

The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][5]

The chemoselectivity in the case of this compound is primarily dictated by the initial oxidative addition step. The C(sp²)-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger and less reactive C(sp²)-Cl bond.[6] By carefully controlling reaction parameters such as temperature, catalyst system, and reaction time, it is possible to favor the cleavage of the C-Br bond exclusively.

While the C2 position is activated by the adjacent nitrogen atoms of the pyrimidine ring, the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor that can be exploited to achieve high selectivity. A study on the closely analogous 6-bromo-2-chloroquinoline system demonstrated that selective amination at the C6-Br position is highly feasible with the appropriate choice of catalyst and conditions.[4]

Caption: Fig. 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Optimized Reaction Parameters: A Guide to Success

Based on extensive studies of similar heteroaromatic systems, the following parameters are critical for achieving high yield and selectivity.[4][7][8]